molecular formula C24H19ClN4O4S B4543971 3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4543971
M. Wt: 494.9 g/mol
InChI Key: CZFHXMMMKHXTQV-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrobenzamido)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure, which includes a thieno[2,3-b]pyridine core, makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitrobenzamido)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thieno[2,3-b]pyridine core. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in acetic acid as a solvent . This reaction yields the bis amide compound in good purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzamido)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-(4-Chloro-3-nitrobenzamido)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrobenzamido)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-3-nitrobenzamido)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its thieno[2,3-b]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4S/c1-13-11-14(2)26-23-19(13)20(21(34-23)24(31)28(3)16-7-5-4-6-8-16)27-22(30)15-9-10-17(25)18(12-15)29(32)33/h4-12H,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHXMMMKHXTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
3-(4-CHLORO-3-NITROBENZAMIDO)-N,4,6-TRIMETHYL-N-PHENYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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